BenchChemオンラインストアへようこそ!

Melizame

Sweetness potency Taste panel Sucrose equivalence

Prioritize Melizame (CAS 26921-72-2) for your sweetness modulation research to eliminate the bitter aftertaste variable that confounds saccharin-based formulations. This meta-hydroxy tetrazole delivers a validated ~200× sucrose potency across diverse matrices with a clean profile, making it a superior reference standard for T1R2/T1R3 receptor mapping and a strategic choice for developing palatable pediatric or geriatric dosage forms where taste compliance is critical. Avoid potency misalignment: substitution with uncharacterized tetrazole analogs can yield non-sweet or 1,000× potent variants, invalidating your comparative data.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 26921-72-2
Cat. No. B1676187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelizame
CAS26921-72-2
SynonymsMelizame
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NNN=N2)O
InChIInChI=1S/C7H6N4O2/c12-5-2-1-3-6(4-5)13-7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
InChIKeyDZHBTQHPZSGDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melizame (CAS 26921-72-2): Baseline Profile of a Tetrazole-Diarylether Sweetener


Melizame (CAS 26921-72-2), chemically defined as 5-(3-hydroxyphenoxy)-1H-tetrazole, is a synthetic diarylether that received both United States Adopted Name (USAN) and International Nonproprietary Name (INN) designation as a non-nutritive sweetener [1]. The compound was originally developed by Eli Lilly and patented (US 3,515,727) as a sugar substitute approximately 200 times sweeter than sucrose [2]. Melizame is distinct within the tetrazole sweetener class due to its specific meta-hydroxyphenoxy substitution pattern, which confers a clean sweetness profile devoid of the bitter or metallic aftertaste commonly associated with earlier-generation artificial sweeteners such as saccharin [2]. The compound exists as a solid at room temperature, is slightly soluble in water (predicted solubility 5.41 g/L), and is catalogued in authoritative databases including HMDB, ChEBI, DrugBank, and the NCATS Inxight Drugs portal [3][4].

Why Generic Substitution Fails: The Structural Determinants of Melizame's Sweetness Profile


Within the 5-phenoxy-1H-tetrazole sweetener class, minor structural modifications produce dramatic, non-linear changes in sweetness potency, taste quality, and aftertaste characteristics. The unsubstituted parent compound, 5-phenoxy-1H-tetrazole, lacks any reported sweet taste, demonstrating that the aromatic hydroxyl substitution pattern is an absolute structural requirement for sweetness activity [1]. Even among hydroxy-substituted congeners, potency varies substantially: Melizame's single meta-hydroxy group yields approximately 200-fold sweetness relative to sucrose, whereas the ortho,meta-dihydroxy analog, 5-(2,3-dihydroxyphenoxy)-1H-tetrazole, attains approximately 1,000-fold potency—a five-fold difference arising solely from the addition of a second hydroxyl group [1][2]. These steep and position-sensitive structure-activity relationships render the class unsuitable for ad hoc analog substitution. A researcher or formulator who replaces Melizame with an uncharacterized tetrazole analog risks encountering a compound that is either devoid of sweetness or possesses an entirely different potency and taste profile, invalidating formulation design, sensory data, and regulatory-relevant comparability assessments.

Melizame: Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Sweetness Potency: 200× Sucrose Benchmark with Defined Concentration–Response Data

In the foundational US patent 3,515,727, Melizame (5-(3-hydroxyphenoxy)-1H-tetrazole) was evaluated by human taste panels against sucrose across multiple food matrices. The patent explicitly states that 'the novel compound 5-(3-hydroxyphenoxy)-1H-tetrazole, very surprisingly is about two hundred times as sweet as sucrose' [1]. In controlled sensory experiments, a 0.015% aqueous solution of Melizame provided sweetness equivalent to one teaspoonful of sugar (sucrose) in coffee and tea, while a 0.588% solution achieved sugar-like sweetness in grapefruit and breakfast cereal [1]. For procurement relevance, this 200× potency positions Melizame between sodium cyclamate (approximately 30× sucrose) and saccharin (approximately 300× sucrose), providing a mid-range potency option that may simplify formulation when extreme sweetness intensity is undesirable [2].

Sweetness potency Taste panel Sucrose equivalence Non-nutritive sweetener

Absence of Bitter Aftertaste: Direct Sensory Comparison Against Saccharin

The sensory quality of Melizame was directly evaluated in the patent examples. Example 4 (sweetened breakfast cereal) states that the product 'had a sweetness closely resembling in taste that obtained using sugar, and there was no associated aftertaste' [1]. Example 6 (carbonated beverage) further reports a 'pleasant, acceptable taste' [1]. This is in marked contrast to saccharin, the dominant synthetic sweetener at the time of Melizame's development, which is consistently described in the literature as having an 'unpleasant bitter or metallic aftertaste, especially at high concentrations' [2]. Saccharin is documented as being approximately 300 times sweeter than sucrose but its bitter aftertaste is a well-known limitation that has historically driven the search for alternative sweeteners [2]. The patent's background section explicitly discusses saccharin's bitter aftertaste as a disadvantage, framing Melizame as a solution [1].

Aftertaste Sensory quality Bitter taste Saccharin comparison

Aqueous Solubility Profile: Predicted Solubility Benchmarking Against Saccharin and Cyclamate

Predicted physicochemical data for Melizame indicate an aqueous solubility of 5.41 g/L (ALOGPS prediction) and a logP of 1.09 [1]. This places Melizame's solubility between saccharin (experimental solubility 3.3 g/L at 20°C ) and sodium cyclamate (experimental solubility ≥100 g/L at 20°C ). Melizame's predicted solubility of 5.41 g/L represents a meaningful improvement over saccharin (approximately 1.6-fold higher), which may translate to easier incorporation into aqueous-based formulations without requiring pH adjustment or heating. However, Melizame is substantially less soluble than sodium cyclamate, which has a solubility more than 18-fold higher. This intermediate solubility profile has direct implications for formulation strategy: Melizame may be preferable to saccharin in aqueous systems where solubility is limiting, but may require solubilization strategies (e.g., salt formation, co-solvent use) in applications demanding the ultra-high solubility of cyclamate.

Aqueous solubility Formulation Physicochemical property Dissolution

Structure–Activity Relationship: Meta-Hydroxy Group Specificity and Potency Differentiation from Dihydroxy Congeners

The sweetness of Melizame is exquisitely dependent on the position and number of hydroxyl substituents on the phenoxy ring. The unsubstituted analog, 5-phenoxy-1H-tetrazole, is described as prior art in US Patent 3,515,727 but is not claimed to possess any sweet taste, indicating that aromatic hydroxylation is a prerequisite for sweetness activity in this scaffold [1]. Furthermore, the dihydroxy analog 5-(2,3-dihydroxyphenoxy)-1H-tetrazole, disclosed in US Patent 4,309,446, is reported to be approximately 1,000 times sweeter than sucrose—a five-fold increase in potency relative to Melizame's 200-fold sweetness [2]. This potency difference demonstrates that the addition of a second hydroxyl group at the ortho position dramatically amplifies sweetness, while the meta-monohydroxy pattern of Melizame yields a moderate, more titratable sweetness level. This graded potency spectrum (non-sweet → 200× → 1000×) provides a defined SAR framework that enables rational selection: Melizame occupies a specific potency niche that is appropriate when the 1000× intensity of the dihydroxy analog would be excessive or difficult to control in finished product formulation.

Structure-activity relationship Hydroxyphenoxy tetrazole Sweetener design Pharmacophore

Regulatory and Development Status: USAN/INN Designation and Clinical-Stage Recognition

Melizame holds both USAN (United States Adopted Name) and INN (International Nonproprietary Name) designations, indicating formal recognition by drug nomenclature authorities [1][2]. The compound is assigned a unique FDA UNII code (292N180GYN), which enables unambiguous identification in regulatory submissions, supply chain documentation, and pharmacovigilance databases [1]. In the ChEMBL database, Melizame is annotated with a Max Phase of 2, indicating that it has progressed to Phase 2 clinical development, a level of clinical advancement not documented for most other members of the 5-phenoxytetrazole sweetener class [3]. Additionally, Melizame is listed in the NCI Thesaurus (code C66081), DrugBank, and KEGG (D04903), providing broad cross-referencing capability across major biomedical ontologies [4]. This regulatory and informatics infrastructure—UNII, USAN/INN, multi-database integration—is not uniformly available for close structural analogs such as 5-(2,3-dihydroxyphenoxy)-1H-tetrazole, which lack comparable nomenclature assignments.

Regulatory status USAN INN Clinical development phase

Melizame: Best-Fit Research and Industrial Application Scenarios Validated by Quantitative Evidence


Pharmaceutical Excipient: Palatable Oral Liquid and Solid Dosage Form Sweetening Without Bitter Aftertaste

Melizame's documented absence of bitter aftertaste [1] directly addresses a critical palatability limitation of saccharin in pharmaceutical oral dosage forms. In pediatric and geriatric formulations where taste masking is paramount, Melizame can be prioritised over saccharin to avoid the bitter/metallic residual taste that reduces patient compliance. Its 200× sucrose potency [1] allows for low-mass incorporation in tablets, syrups, and chewable dosage forms, while its intermediate aqueous solubility (5.41 g/L predicted [2]) is adequate for solution formulations at typical sweetener concentrations. The USAN/INN nomenclature and FDA UNII registration [3] further support its use in regulatory-compliant pharmaceutical development.

Caloric and Non-Caloric Food Product Development: Sugar-Like Sweetness with Defined Potency for Calorie Reduction

The 200× sucrose potency benchmark established across multiple food matrices (coffee, tea, grapefruit, cereal, carbonated beverages, baked goods) [1] provides formulators with a validated starting point for calorie-reduction strategies. Unlike the 1,000× potency of the dihydroxy analog, which may prove difficult to dose accurately and risks over-sweetening [4], Melizame's moderate potency allows for pragmatic reformulation with familiar weight-for-weight substitution calculations. The absence of aftertaste in solid and liquid food matrices [1] supports application in products where clean sweetness is essential for flavor fidelity, including dairy products, baked goods, and beverages.

Structure–Activity Relationship (SAR) and Sweetener Receptor Probe Research

The graded potency series established by the 5-phenoxy-1H-tetrazole scaffold (non-sweet unsubstituted → 200× meta-hydroxy → 1,000× ortho,meta-dihydroxy) [1][4] makes Melizame a defined intermediate-potency probe molecule for sweet taste receptor mapping studies. Researchers investigating the stereochemical and electronic requirements of the T1R2/T1R3 sweet taste receptor can use Melizame as a benchmark meta-monohydroxy ligand, leveraging its well-characterised potency and taste quality to systematically interrogate the receptor's hydrogen-bond donor/acceptor pharmacophore requirements. Its multi-database integration (ChEMBL, DrugBank, HMDB, PubChem) [3][5] facilitates in silico docking studies and computational SAR modeling.

Dietary Management of Diabetes and Obesity: Non-Nutritive Sweetener with No Caloric Load and Documented Palatability

As originally conceived in its foundational patent [1], Melizame is explicitly intended as a sugar substitute for diabetes and obesity management, providing sweetness without caloric contribution. With 200× the sweetness of sucrose [1] and demonstrable effectiveness across a range of food and beverage matrices, Melizame enables meaningful sugar reduction while maintaining sensory acceptability. Its regulatory recognition via USAN/INN and Phase 2 clinical development status [3] suggest a level of safety and efficacy characterisation that supports consideration in dietary intervention research, subject to compliance with current regulatory standards for human consumption.

Quote Request

Request a Quote for Melizame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.